3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea
Description
This urea derivative features a pyrazole core substituted with a 3-aminophenyl group at position 1 and a tert-butyl group at position 2. The urea moiety bridges the pyrazole to a 2,3-dichlorophenyl ring. Its molecular formula is inferred to be C20H20Cl2N4O (based on structural similarity to ), with an average mass of ~403.3 g/mol. The compound’s design suggests targeting specific biological pathways, possibly kinase inhibition or receptor modulation, though explicit activity data are unavailable in the provided evidence.
Properties
IUPAC Name |
1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N5O/c1-20(2,3)16-11-17(27(26-16)13-7-4-6-12(23)10-13)25-19(28)24-15-9-5-8-14(21)18(15)22/h4-11H,23H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXAGTHPWDVZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea typically involves the reaction of 3-aminophenylhydrazine with tert-butyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2,3-dichlorophenyl isocyanate to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Urea Scaffolds
Compound A : 1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea
- Molecular Formula : C20H20Cl2N4O
- Molecular Weight : 403.307 g/mol
- Key Differences: Replaces the 3-aminophenyl group with a simple phenyl ring.
- Implications: The absence of the amino group reduces polarity, likely decreasing solubility but increasing lipophilicity (higher logP). This may enhance membrane permeability but reduce metabolic stability compared to the target compound.
Compound B : 1-(4-((2-Aminopyridin-4-yl)oxy)-2,3-dichlorophenyl)-3-(3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)urea
- Molecular Formula : C26H26Cl2N6O3
- Molecular Weight : 541.437 g/mol
- Key Differences: Incorporates a 4-methoxyphenyl on the pyrazole and an aminopyridinyloxy group on the dichlorophenyl ring.
- The aminopyridinyloxy moiety introduces hydrogen-bonding capacity, which could enhance target affinity. The higher molecular weight (~541 g/mol) may limit oral bioavailability.
Compound C : 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea
- Key Differences: Substitutes the 3-aminophenyl with a quinolin-6-yl group.
- However, the increased steric bulk may reduce solubility.
Physicochemical and Pharmacokinetic Profiles
Functional Group Impact on Bioactivity
- Amino Group (Target Compound): Enhances hydrogen-bond donor capacity, critical for interactions with polar residues in target proteins (e.g., kinases). May improve solubility but increase susceptibility to oxidative metabolism.
- tert-Butyl Group (Common in All) : Provides steric bulk, shielding the pyrazole ring from metabolic degradation. However, it reduces solubility.
- Chlorine Atoms (2,3-Dichlorophenyl) : Electron-withdrawing groups that stabilize the urea moiety and enhance binding to hydrophobic pockets.
Emerging Analogues with Complex Substituents
- Compound D : Features a triazolopyridine and tetrahydronaphthalen group (Molecular Weight: 614.1 g/mol).
- Implications : The triazolopyridine introduces nitrogen-rich heterocyclic interactions, while the tetrahydronaphthalen group adds conformational flexibility. The high molecular weight likely limits absorption but may improve target residence time.
Biological Activity
3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea, also known as DB06883 in the DrugBank database, is a synthetic compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 349.43 g/mol. The structure consists of a pyrazole ring substituted with an aminophenyl group and a dichlorophenyl urea moiety, which contributes to its biological properties.
Research indicates that this compound interacts with various biological pathways, notably through inhibition of specific kinases and modulation of signaling pathways. It has been reported to play a role in:
- EGF-mediated signaling : Involvement in epidermal growth factor receptor (EGFR) internalization and activation of downstream signaling pathways.
- Tyrosine phosphorylation : Modulates the phosphorylation of proteins such as STAT1 and STAT3, which are crucial for cell proliferation and survival .
- Reactive oxygen species (ROS) : The compound may influence cellular responses to oxidative stress, potentially affecting cell junction integrity and signaling .
Antitumor Activity
In vitro studies have highlighted the compound's potential antitumor activity. It has shown effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms:
- Inhibition of cell proliferation : Studies demonstrate significant reductions in cell viability in treated cancer cells compared to controls.
- Induction of apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The pyrazole moiety is believed to interact with bacterial enzymes, disrupting essential cellular processes .
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Case Study 2: Antimicrobial Testing
In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics like ampicillin.
Data Table: Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea, and how can computational methods enhance reaction efficiency?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with pyrazole core formation followed by urea coupling. Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates, transition states, and energetics, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening of reaction pathways with experimental validation, enabling rapid identification of optimal solvents, catalysts, and temperatures .
Advanced: How can contradictory biological activity data for this compound be resolved in pharmacological studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges) or metabolic instability. To address this:
- Perform dose-response curves across multiple cell lines.
- Use stability assays (e.g., microsomal incubation) to assess metabolic degradation.
- Apply statistical meta-analysis to identify outliers and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Basic: What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this urea derivative?
Methodological Answer:
Use factorial design or response surface methodology (RSM) to systematically vary substituents (e.g., tert-butyl group, dichlorophenyl ring) and measure biological outputs. For example:
- Design a library of analogs with controlled modifications to the pyrazole or urea moieties.
- Apply multivariate analysis to correlate structural descriptors (e.g., logP, steric bulk) with activity .
Advanced: What mechanistic insights exist regarding this compound’s interaction with oxidative stress pathways?
Methodological Answer:
Studies on structurally related urea derivatives suggest potential ROS-scavenging or enzyme inhibition (e.g., NADPH oxidase). To investigate:
- Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels.
- Conduct kinase profiling assays to identify molecular targets.
- Pair with molecular docking to map binding sites on redox-related proteins .
Basic: How can analytical techniques (e.g., XRD, NMR) resolve structural ambiguities in this compound?
Methodological Answer:
- XRD : Resolve crystal packing and confirm stereochemistry (e.g., tert-butyl orientation) .
- NMR : Use 2D experiments (COSY, NOESY) to assign proton environments and detect impurities.
- HRMS : Validate molecular formula and detect byproducts from synthesis .
Advanced: What challenges arise in scaling up synthesis, and how can process engineering mitigate them?
Methodological Answer:
Key challenges include exothermic reactions (urea formation) and purification of hydrophobic intermediates. Solutions:
- Use flow chemistry to control temperature and mixing.
- Optimize membrane-based separation (e.g., nanofiltration) for high-yield purification.
- Apply process simulation tools (Aspen Plus) to model mass/heat transfer .
Basic: What safety considerations are critical when handling this compound in the lab?
Methodological Answer:
- Review SDS data for related urea derivatives: Use PPE (gloves, respirators) to avoid dermal/ inhalation exposure .
- Monitor thermal stability via DSC to prevent decomposition during reactions.
- Implement waste neutralization protocols for chlorinated byproducts .
Advanced: How does the dichlorophenyl moiety influence this compound’s pharmacokinetic properties?
Methodological Answer:
The 2,3-dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability but reducing solubility. To study:
- Measure logD at physiological pH to assess partitioning.
- Perform Caco-2 assays for intestinal absorption.
- Use PBPK modeling to predict bioavailability .
Advanced: What statistical methods are suitable for analyzing contradictory data in reaction yield optimization?
Methodological Answer:
- Apply ANOVA to identify significant factors (e.g., temperature, catalyst loading).
- Use Bayesian inference to model uncertainty in conflicting datasets.
- Implement machine learning (random forests) to prioritize variables for re-testing .
Basic: How can computational modeling predict this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) against kinase ATP-binding sites.
- Use MD simulations to assess binding stability over time.
- Validate with free-energy calculations (MM/PBSA) to rank affinity against known inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
